molecular formula C18H18N4O B278796 N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278796
M. Wt: 306.4 g/mol
InChI Key: LHOWODZPFVPTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It has also been shown to increase the permeability of tumor blood vessels, allowing immune cells to better access and attack cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to increase the number of immune cells in the blood, including natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is that it has been extensively studied in animal models and has shown promising results. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known. Additionally, N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research could be to investigate the potential use of N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in combination with other anti-cancer agents, such as immunotherapy or targeted therapy. Another area of research could be to investigate the potential use of N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in other diseases, such as autoimmune diseases or infectious diseases. Finally, further studies are needed to determine the safety and efficacy of N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in humans.

Synthesis Methods

N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, but the most common one involves the reaction of 3,5-dimethylphenylhydrazine with 2-pyridinecarboxaldehyde followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of animal models. N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

Product Name

N-(3,5-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)21-18(23)16-11-20-22(14(16)3)17-6-4-5-7-19-17/h4-11H,1-3H3,(H,21,23)

InChI Key

LHOWODZPFVPTPV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C

Origin of Product

United States

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